4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid
Description
4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[4,3-a]pyridine core, which is fused with a benzoic acid moiety and a cyclobutylcarbonyl group. This unique structure imparts specific chemical and biological properties to the compound.
Properties
IUPAC Name |
4-[6-(cyclobutanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-17(12-2-1-3-12)19-14-8-9-15-20-21-16(22(15)10-14)11-4-6-13(7-5-11)18(24)25/h4-10,12H,1-3H2,(H,19,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRWMKCHLWBMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN3C(=NN=C3C4=CC=C(C=C4)C(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Triazolo[4,3-a]pyridine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-a]pyridine ring system.
Introduction of the Cyclobutylcarbonyl Group: The cyclobutylcarbonyl group is introduced through an acylation reaction using cyclobutylcarbonyl chloride.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the triazolo[4,3-a]pyridine derivative with a benzoic acid derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid can be compared with other similar compounds, such as:
Triazolopyridine Derivatives: These compounds share the triazolopyridine core and exhibit similar biological activities, but differ in their substituents and overall structure.
Benzoic Acid Derivatives: Compounds with a benzoic acid moiety may have similar chemical properties but differ in their biological activities based on the attached functional groups.
Cyclobutylcarbonyl Compounds: These compounds contain the cyclobutylcarbonyl group and may have similar chemical reactivity but differ in their biological effects due to variations in the rest of the molecule.
The uniqueness of 4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid lies in its specific combination of functional groups and its resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
